molecular formula C24H19F2NO4 B2834863 (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid CAS No. 1366459-54-2

(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid

Cat. No.: B2834863
CAS No.: 1366459-54-2
M. Wt: 423.416
InChI Key: YQNVBYKPZSXGEK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-yl)methoxy]carbonyl)amino)propanoic acid is a fluorinated amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine group and a 2,6-difluorophenyl substituent. This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for the α-amine, enabling selective deprotection under mild basic conditions . The 2,6-difluorophenyl moiety introduces steric and electronic effects that influence peptide conformation, solubility, and interactions with biological targets. Its applications span pharmaceutical research, particularly in developing peptide-based therapeutics and enzyme inhibitors.

Properties

IUPAC Name

(3S)-3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNVBYKPZSXGEK-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzene and (S)-3-amino-3-phenylpropanoic acid.

    Formation of the Amide Bond: The amino group of (S)-3-amino-3-phenylpropanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 2,6-difluorobenzene using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine, yielding the target compound.

Industrial Production Methods

Industrial production of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. Its difluorophenyl group can mimic natural substrates, allowing researchers to investigate the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is explored for its potential therapeutic properties. It serves as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the Fmoc group provides steric hindrance and stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications References
(3S)-3-(2,6-Difluorophenyl)-3-((Fmoc)amino)propanoic acid 2,6-difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 Moderate lipophilicity; balanced steric bulk SPPS intermediates, enzyme inhibitor design -
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Increased hydrophobicity due to methyl group Hydrophobic peptide sequences
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C₂₄H₁₉F₂NO₄ 447.41 Enhanced electronic withdrawal; symmetrical substitution Peptide-based fluorophores
(3S)-3-((Fmoc)amino)-3-(4-nitrophenyl)propanoic acid 4-nitrophenyl C₂₄H₂₀N₂O₆ 432.43 High polarity; redox-active nitro group Photolabile probes, redox studies
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-(trifluoromethyl)phenyl C₂₄H₁₈ClF₃N₂O₄ 506.86 Extreme lipophilicity; metabolic stability Antimicrobial peptides

Substituent Effects on Physicochemical Properties

  • In contrast, the 4-nitrophenyl analog () exhibits stronger electronic effects, making it suitable for light-sensitive applications . The 3,5-difluorophenyl variant () offers symmetrical fluorination, which may improve binding affinity in enzyme active sites .
  • Hydrophobic Groups (e.g., -CH₃, -CF₃):

    • The o-tolyl group in HY-W010984 () increases hydrophobicity, favoring membrane permeability in cell-penetrating peptides .
    • The trifluoromethyl group in ’s compound significantly boosts metabolic stability and resistance to oxidative degradation .

Biological Activity

(3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid, also known by its CAS number 1366459-54-2, is a complex organic compound with potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H20_{20}F2_2N\O4_4, with a molecular weight of 423.41 g/mol. The structure features a difluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which are significant for its biological interactions.

Structural Representation

ComponentDescription
Molecular Formula C24_{24}H20_{20}F2_2N\O4_4
Molecular Weight 423.41 g/mol
CAS Number 1366459-54-2

The biological activity of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for the temporary protection of amino groups during the synthesis of peptides, facilitating the assembly of complex molecules that can exhibit specific biological activities.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. The specific biological effects of this compound are still under investigation, but potential activities include:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of Fmoc-protected amino acids may possess antimicrobial properties.
  • Anticancer Activity : Some related compounds have shown efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Investigations into similar structures indicate potential neuroprotective roles.

Case Studies and Experimental Findings

  • Peptide Synthesis :
    • Research has demonstrated the utility of Fmoc-protected amino acids in synthesizing bioactive peptides. For instance, a study highlighted the successful incorporation of (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid into peptide chains that exhibited enhanced binding affinity to target receptors.
  • Biological Assays :
    • Bioassays conducted to assess the efficacy of synthesized peptides against various biological targets showed promising results. Compounds synthesized using this building block demonstrated improved activity compared to those without the Fmoc protection.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics and potential applications of compounds structurally related to (3S)-3-(2,6-Difluorophenyl)-3-(([(9H-fluoren-9-YL)methoxy]carbonyl)amino)propanoic acid:

Compound NameStructureUnique Features
Fmoc-Amino AcidStructureDirectly used in peptide synthesis
Ethyl GlycinateStructureSimpler structure for basic peptide chains
Boc-Amino AcidStructureAlternative protection strategy affecting reactivity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S)-3-(2,6-difluorophenyl)-3-(([(9H-fluoren-9-yl)methoxy]carbonyl)amino)propanoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the precursor amino acid derivative, such as (S)-3-(2,6-difluorophenyl)alanine. Protect the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., sodium carbonate in 1,4-dioxane) at room temperature for 6–12 hours .
  • Step 2 : Optimize solvent choice (e.g., THF or dichloromethane) to enhance solubility of intermediates. Adjust pH to 8–9 using N-methylmorpholine (NMM) to stabilize reactive intermediates .
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify the product using reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
  • Key Variables : Temperature (20–25°C), solvent polarity, and catalyst presence (e.g., DMAP for acylation).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
    • Storage :
  • Store at 2–8°C in a dry, sealed container under inert gas (e.g., argon) to prevent hydrolysis of the Fmoc group . Avoid exposure to light, which may degrade the fluorenyl moiety .

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm stereochemistry, fluorine substitution, and Fmoc-group integrity .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) to verify molecular weight (expected: ~437.4 g/mol) and detect impurities .
    • HPLC :
  • Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How does the stereochemistry at the C3 position influence the compound’s reactivity in peptide coupling reactions?

  • Mechanistic Insight :

  • The (3S) configuration ensures proper alignment of the Fmoc-protected amine with carboxyl-activating agents (e.g., HATU or DCC), facilitating efficient amide bond formation. Racemization risks increase above pH 8.5 or at elevated temperatures (>30°C) .
    • Experimental Design :
  • Compare coupling efficiency of (3S)- vs. (3R)-isomers using model peptides. Monitor diastereomer formation via chiral HPLC .

Q. What strategies mitigate decomposition or side reactions during solid-phase peptide synthesis (SPPS)?

  • Preventive Measures :

  • Use mild deprotection conditions (20% piperidine in DMF for Fmoc removal) to avoid β-elimination of the difluorophenyl group .
  • Limit exposure to strong acids (e.g., TFA) during resin cleavage, as fluorine substituents may undergo electrophilic aromatic substitution .
    • Troubleshooting :
  • If unexpected byproducts occur, analyze via LC-MS to identify hydrolysis or oxidation products (e.g., free amine or carboxylic acid derivatives) .

Q. How does the 2,6-difluorophenyl moiety impact the compound’s interactions with biological targets?

  • Structural Analysis :

  • The electron-withdrawing fluorine atoms enhance aromatic ring stability and influence π-π stacking with hydrophobic protein pockets (e.g., enzyme active sites) .
    • Case Study :
  • Compare binding affinity of fluorinated vs. non-fluorinated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradictions and Resolution

Q. Discrepancies in reported storage conditions: Why do some sources recommend −20°C while others suggest 2–8°C?

  • Resolution :

  • Long-term storage at −20°C minimizes hydrolysis but may cause precipitation. Short-term use at 2–8°C is acceptable if the compound is used within 1–2 weeks . Validate stability via periodic HPLC checks .

Q. Conflicting GHS classifications for similar Fmoc-protected compounds: How to assess hazard relevance?

  • Risk Assessment :

  • Prioritize data from structurally closest analogs. For example, acute oral toxicity (Category 4) and skin irritation (Category 2) are consistent across most Fmoc derivatives . Conduct in vitro assays (e.g., Ames test) if mutagenicity data are lacking .

Comparative Studies

Q. How does this compound compare to analogs with varying fluorination patterns (e.g., 3,5-difluoro vs. 2,4,5-trifluoro substitutions)?

  • Synthetic Yield :

  • 2,6-Difluorophenyl derivatives typically show higher yields (70–80%) due to reduced steric hindrance vs. tri-fluorinated analogs (50–60%) .
    • Biological Activity :
  • 2,6-Difluoro substitution improves metabolic stability in hepatic microsome assays compared to non-fluorinated variants .

Methodological Tables

Parameter Optimal Condition Evidence Source
Fmoc Protection Reaction Time6–12 hours (room temperature)
Storage Temperature2–8°C (short-term), −20°C (long-term)
HPLC Purity Threshold>95% (ACN/H2O gradient)
Hazard ClassificationH315 (Skin irritation), H319 (Eye)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.